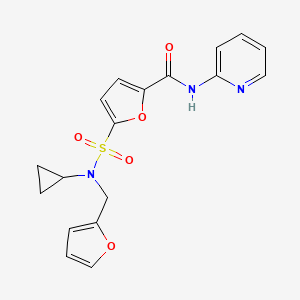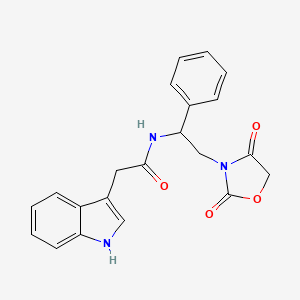
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-(1H-indol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of acetamide derivatives is a common theme in the provided papers. For instance, paper describes the synthesis of N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and their derivatives, which are evaluated for anti-inflammatory and antioxidant activities. Similarly, paper reports the synthesis of N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides with antimicrobial properties. Paper details the synthesis of 2-(4-((2, 4-dioxothiazolidin-5-ylidene) methyl)-2-methoxyphenoxy)-N-substituted acetamide derivatives with hypoglycemic activity. These papers indicate that the synthesis of acetamide derivatives often involves multi-step reactions, including cyclocondensation and the use of catalysts like anhydrous zinc chloride in a microwave reactor, as mentioned in paper .
Molecular Structure Analysis
The molecular structure of acetamide derivatives is crucial for their biological activity. Paper discusses the structures of two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, highlighting the 'V' shape of the molecules and the angles between the aromatic planes. These structural details are important for understanding the intermolecular interactions that contribute to the compound's stability and reactivity.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. While the provided papers do not directly discuss these properties, they do mention the evaluation of biological activities, which can be indirectly related to the compounds' solubility, stability, and reactivity. For example, the antioxidant and anti-inflammatory activities reported in paper and the antimicrobial properties in paper suggest that these compounds have specific interactions with biological molecules, which are governed by their chemical properties.
Aplicaciones Científicas De Investigación
Anti-inflammatory Applications :
- Al-Ostoot et al. (2020) synthesized a new indole acetamide derivative, which showed anti-inflammatory activity through in silico modeling targeting the cyclooxygenase COX-1 and 2 domains. This study highlights the compound's potential in designing anti-inflammatory drugs (Al-Ostoot et al., 2020).
Antibacterial Properties :
- Borad et al. (2015) conducted a study on N-(benzo[d] thiazol-2-yl)-2-((2,4’-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide derivatives, revealing potent antibacterial activity against various microorganisms (Borad et al., 2015).
Antioxidant Activity :
- Gopi and Dhanaraju (2020) synthesized novel N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives, which exhibited significant antioxidant activity. This highlights the potential of these compounds in developing new antioxidant agents (Gopi & Dhanaraju, 2020).
Antitumor and Anticancer Activity :
- Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives that exhibited considerable anticancer activity against certain cancer cell lines. This indicates the potential use of these derivatives in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).
Anticonvulsant Properties :
- Nath et al. (2021) investigated N-(substituted benzothiazole-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide and its derivatives for anticonvulsant activities. Their findings suggest potential applications in treating convulsions and related disorders (Nath et al., 2021).
α-Glucosidase Inhibitory Activity :
- Koppireddi et al. (2014) synthesized a series of acetamides and evaluated their α-glucosidase inhibitory activity, indicating potential applications in managing diabetes (Koppireddi, Avula, Tiwari, Ali, & Yadla, 2014).
Propiedades
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-(1H-indol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c25-19(10-15-11-22-17-9-5-4-8-16(15)17)23-18(14-6-2-1-3-7-14)12-24-20(26)13-28-21(24)27/h1-9,11,18,22H,10,12-13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEOBPCQHYPLREI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)CC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-(1H-indol-3-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

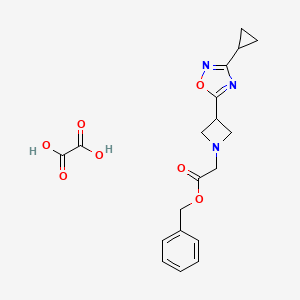
![3-chloro-2-(3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine](/img/structure/B3011083.png)
![2-[3-(2-Methylphenyl)-4-oxo-2-thiazolidinylidene]propanedinitrile](/img/structure/B3011086.png)

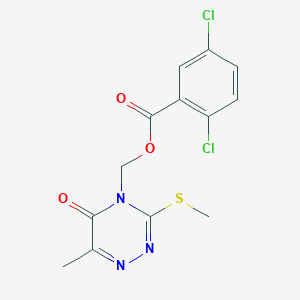
![N-(2-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B3011090.png)
![N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3011092.png)
![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-1,2,4-triazole-5-carboxamide](/img/structure/B3011094.png)
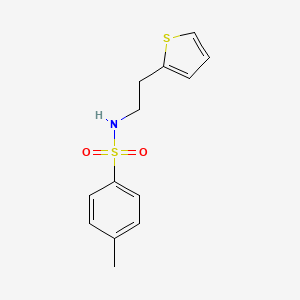
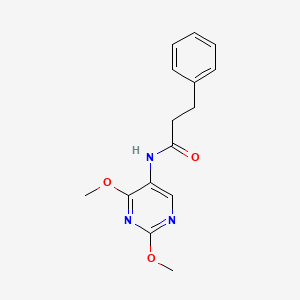
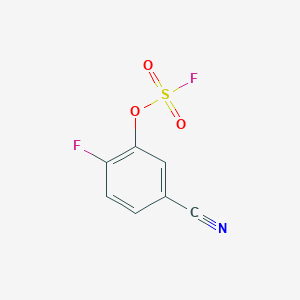
![7-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3011102.png)

